3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound belonging to the benzoxazole and coumarin families. This compound is characterized by its unique structure, which includes a benzoxazole ring fused to a coumarin core, and a dimethylamino group attached to the coumarin moiety. Due to its intricate molecular architecture, it exhibits interesting chemical and biological properties, making it a subject of scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole ring followed by the formation of the coumarin core. One common approach is to first synthesize 1,3-benzoxazol-2-yl derivatives, which are then coupled with coumarin derivatives under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography. Additionally, safety measures and environmental considerations are taken into account to ensure a sustainable and safe production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzoxazole and coumarin rings provides multiple sites for chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, methylated, or halogenated versions of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe in cellular studies.
Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological imaging, the compound's fluorescence is due to its ability to absorb light at a specific wavelength and emit it at a longer wavelength. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Coumarin derivatives: Similar compounds include various coumarin derivatives, which share the coumarin core structure.
Benzoxazole derivatives: Other benzoxazole derivatives with different substituents on the benzoxazole ring.
Uniqueness: What sets 3-(1,3-Benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one apart from other similar compounds is its specific combination of functional groups and the resulting unique properties. Its dual fluorescence and high fluorescence quantum yields make it particularly valuable in scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)25-17(11)13)18-20-14-5-3-4-6-16(14)24-18/h3-9,22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYZGMLEVGFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.